2-(pyrimidin-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(pyrimidin-2-yloxy)acetamide” is a compound that contains a pyrimidine moiety . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines can be achieved through various methods . For instance, a palladium-catalyzed synthesis of pyrimidines can be developed by the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .Molecular Structure Analysis
The molecular structure of pyrimidines has been studied using computational tools . The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions . For example, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Mechanism of Action
Safety and Hazards
The safety data sheet for pyrimidines indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are suspected of causing cancer . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and storing locked up .
Future Directions
Future research could focus on the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(pyrimidin-2-yloxy)acetamide involves the reaction of pyrimidine-2-ol with chloroacetyl chloride followed by reaction with ammonia.", "Starting Materials": [ "Pyrimidine-2-ol", "Chloroacetyl chloride", "Ammonia" ], "Reaction": [ "Pyrimidine-2-ol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(chloroacetyl)pyrimidine-2-ol.", "2-(Chloroacetyl)pyrimidine-2-ol is then reacted with ammonia in the presence of a base such as sodium hydroxide to form 2-(pyrimidin-2-yloxy)acetamide." ] } | |
CAS RN |
1849297-11-5 |
Product Name |
2-(pyrimidin-2-yloxy)acetamide |
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.